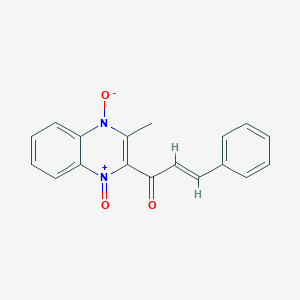

Quinocetone

説明

特性

CAS番号 |

81810-66-4 |

|---|---|

分子式 |

C18H14N2O3 |

分子量 |

306.3 g/mol |

IUPAC名 |

1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3 |

InChIキー |

IOKWXGMNRWVQHX-UHFFFAOYSA-N |

異性体SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)/C=C/C3=CC=CC=C3 |

正規SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C=CC3=CC=CC=C3 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Quinocetone |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Genotoxicity of Quinocetone and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinocetone (QCT), a quinoxaline-1,4-dioxide derivative, has been utilized as a veterinary antibacterial agent and growth promoter. However, significant concerns regarding its genotoxic potential have emerged, leading to restrictions on its use in many jurisdictions. This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxicity of this compound and its principal metabolites. We delve into the molecular mechanisms of its DNA-damaging effects, present quantitative data from key genotoxicity assays, and provide detailed experimental protocols for the cited studies. The primary mechanisms of this compound-induced genotoxicity involve the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II, leading to DNA strand breaks and chromosomal damage. While its metabolites generally exhibit lower genotoxicity than the parent compound, a thorough understanding of their profiles is crucial for a complete risk assessment.

Mechanisms of this compound Genotoxicity

The genotoxicity of this compound is primarily attributed to two interconnected molecular mechanisms: the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II (Topo II).

Reactive Oxygen Species (ROS) Generation

The quinoxaline-1,4-dioxide structure of this compound is central to its ability to generate ROS. During cellular metabolism, this compound can undergo redox cycling, a process that produces superoxide anions (O₂•−) and hydroxyl radicals (•OH). These highly reactive species can directly damage cellular macromolecules, including DNA.[1][2] This oxidative stress leads to the formation of DNA lesions, such as 8-hydroxy-deoxyguanosine (8-OHdG), and single- and double-strand DNA breaks.[1][2] Furthermore, this compound-induced mutations in mitochondrial DNA (mtDNA) genes, such as COX1, COX3, and ATP6, can impair the mitochondrial respiratory chain, leading to further ROS production.[2]

Caption: this compound-induced ROS Generation and DNA Damage Pathway.

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. This compound has been shown to act as a topoisomerase II poison.[1] It is suggested that this compound electrostatically binds to the DNA groove, which affects the dissociation of topoisomerase II from the DNA.[2] This stabilizes the transient DNA-topoisomerase II cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA double-strand breaks.[1][2]

Caption: Mechanism of Topoisomerase II Inhibition by this compound.

Genotoxicity of this compound Metabolites

The in vivo metabolism of this compound is extensive, with numerous metabolites identified. The primary metabolic pathways include the reduction of the N-oxide groups and hydroxylation. Key metabolites include 1-desoxythis compound, dideoxythis compound, and 3-methylquinoxaline-2-carboxylic acid. Studies have indicated that the metabolites of this compound are generally less genotoxic than the parent compound.[1] This is likely due to the modification of the quinoxaline-1,4-dioxide structure, which is crucial for its ROS-generating capacity.

Quantitative Genotoxicity Data

The following tables summarize the quantitative data from key in vitro genotoxicity studies on this compound.

Table 1: In Vitro Comet Assay Data for this compound

| Cell Line | Concentration (µM) | Exposure Time (h) | Olive Tail Moment (%) | Reference |

| HepG2 | 40 | 4 | 25.00 ± 3.44 | [1] |

| V79 | 40 | 4 | 12.40 ± 4.82 | [1] |

Table 2: In Vitro Micronucleus Test Data for this compound

| Cell Line | Concentration (µg/mL) | Micronucleated Cells (%) | Reference |

| HepG2 | 1.25 | Significantly increased | [1] |

| HepG2 | 2.5 | Dose-dependent increase | [1] |

| HepG2 | 5.0 | Dose-dependent increase | [1] |

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited in this guide are provided below.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Caption: Experimental Workflow for the In Vitro Comet Assay.

Protocol:

-

Cell Culture and Treatment: HepG2 or V79 cells are cultured to an appropriate confluency and treated with various concentrations of this compound for a specified duration.

-

Slide Preparation: Treated cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: The slides are immersed in a cold lysis solution (typically containing high salt and detergents like Triton X-100) to lyse the cells and unfold the nuclear DNA.

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: The slides are subjected to electrophoresis in the same alkaline buffer, allowing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates faster, forming a "comet tail."

-

Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA dye (e.g., SYBR Green).

-

Visualization and Scoring: The slides are examined using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail (e.g., Olive Tail Moment).

In Vitro Micronucleus Test

The micronucleus test is used to detect chromosomal damage, which can result in the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of daughter cells after cell division.

References

Quinocetone's Induction of Oxidative Stress and DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone (QCT), a quinoxaline-1,4-dioxide derivative, has been utilized as an antimicrobial agent to promote growth in livestock. However, a growing body of scientific evidence has raised concerns regarding its toxicological profile, particularly its capacity to induce oxidative stress and subsequent DNA damage. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's genotoxicity, with a focus on the generation of reactive oxygen species (ROS), the resulting DNA lesions, and the cellular pathways involved. The information is compiled from various in vitro and in vivo studies, offering a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Core Mechanism: Oxidative Stress

The primary mechanism by which this compound exerts its genotoxic effects is through the induction of oxidative stress. The N-oxide groups in the this compound structure are believed to be central to this process. Metabolic reduction of these groups can lead to the formation of ROS, including superoxide anions (O₂˙⁻) and highly reactive hydroxyl radicals (OH˙)[1][2][3]. An excessive accumulation of these ROS can overwhelm the cell's antioxidant defense systems, leading to damage of critical biomolecules such as lipids, proteins, and nucleic acids[1].

Studies have shown that exposure to this compound leads to a dose-dependent increase in intracellular ROS levels[4]. This elevated oxidative state is a direct precursor to the DNA damage observed in cells treated with this compound.

DNA Damage Profile

The ROS generated by this compound metabolism can directly attack DNA, leading to several types of damage:

-

Oxidative DNA Adducts: Hydroxyl radicals can attack guanine bases in DNA, leading to the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-established biomarker of oxidative DNA damage[1][2][3]. Increased levels of 8-OHdG have been observed in a dose-dependent manner following this compound treatment[1].

-

DNA Strand Breaks: The oxidative attack on the deoxyribose-phosphate backbone of DNA can result in both single and double-strand breaks[1][3]. The comet assay is a common method used to quantify these breaks, with studies showing a significant increase in DNA fragmentation in cells exposed to this compound[5][6].

-

Chromosomal Damage: The accumulation of DNA strand breaks can lead to larger-scale chromosomal damage. The cytokinesis-block micronucleus assay has revealed a significant increase in micronucleus frequency in cells treated with this compound, indicative of chromosomal instability[5].

Quantitative Data on this compound-Induced Damage

The following tables summarize quantitative data from various studies on the effects of this compound on DNA damage and cell viability.

| Cell Line | This compound Concentration (μM) | Exposure Time (hours) | DNA Damage Metric | Result | Reference |

| HepG2 | 40 | 4 | Olive Tail Moment (OTM) | 25.00 ± 3.44% | [1] |

| V79 | 40 | 4 | Olive Tail Moment (OTM) | 12.40 ± 4.82% | [1] |

| Human Lymphocytes | Not specified | Not specified | DNA fragmentation | Pronounced increase | [5] |

| HepG2 | 1.25, 2.5, 5 µg/mL | Not specified | DNA fragment migration | Significant, dose-dependent | [6] |

| HepG2 | 1.25, 2.5, 5 µg/mL | Not specified | Micronucleated (MN) cell frequency | Dose-dependent increase | [6] |

| Cell Line | This compound Concentration (μM) | Exposure Time | Cell Viability Assay | Effect | Reference |

| L02 | 5 µg/mL | Not specified | Not specified | 3.7-fold increase in intracellular ROS | [4] |

| Human Lymphocytes | Not specified | Not specified | CCK-8 assay | Dose- and time-dependent inhibition | [5] |

| HepG2 | Not specified | Not specified | Cell proliferation test | Inhibition as a function of dose and time | [6] |

Signaling Pathways and Molecular Mechanisms

This compound-induced oxidative stress triggers a cascade of cellular responses and involves several key signaling pathways.

Oxidative Stress and DNA Damage Response

The initial event is the metabolic activation of this compound, leading to ROS production. These ROS then directly damage DNA, forming adducts like 8-OHdG and causing strand breaks. This damage activates the DNA Damage Response (DDR) pathway, which attempts to repair the lesions.

Caption: this compound metabolism leading to ROS-induced DNA damage.

Mitochondrial Involvement

Mitochondria play a dual role in this compound toxicity. They are a primary source of endogenous ROS, and this compound can exacerbate this production. This compound has been shown to cause mutations in mitochondrial DNA (mtDNA) genes (COX1, COX3, and ATP6), which can impair the function of the mitochondrial respiratory chain and lead to further ROS leakage[1][2][3]. This creates a vicious cycle of oxidative stress. Furthermore, the mitochondrial apoptotic pathway can be activated by the cellular stress induced by this compound[4][7].

Caption: Role of mitochondria in this compound-induced oxidative stress and apoptosis.

Inhibition of Topoisomerase II

This compound has been found to inhibit the activity of topoisomerase II (topo II), an essential enzyme for DNA replication and chromosome segregation[1][2][3]. It is suggested that this compound binds to DNA and affects the dissociation of topo II, leading to stable DNA-topo II complexes that can be converted into DNA strand breaks[1][2]. This inhibition of topo II activity contributes to the overall genotoxicity of this compound.

Nrf2/HO-1 Pathway

The Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, this pathway is activated to protect cells. However, studies have shown that while low doses of this compound may initially activate the Nrf2/HO-1 pathway, higher doses or persistent exposure can lead to its inhibition[8][9]. This suppression of the cell's own antioxidant response exacerbates the oxidative damage caused by this compound[8][9].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of key experimental protocols used to assess this compound-induced oxidative stress and DNA damage.

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To detect and quantify DNA strand breaks in individual cells.

Methodology:

-

Cell Preparation: Cells are treated with various concentrations of this compound for a specified duration.

-

Embedding: Harvested cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Electrophoresis is carried out at a low voltage in the alkaline buffer. Damaged DNA (containing strand breaks) relaxes and migrates out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

-

Quantification: Image analysis software is used to measure parameters such as the percentage of DNA in the tail and the Olive Tail Moment (a product of the tail length and the fraction of DNA in the tail) to quantify the extent of DNA damage[1][5][6].

Caption: Experimental workflow for the Comet Assay.

8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA

Objective: To quantify the level of oxidative DNA damage by measuring the concentration of 8-OHdG.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from cells or tissues previously exposed to this compound.

-

DNA Digestion: The extracted DNA is enzymatically digested into single nucleosides.

-

ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) is performed.

-

The sample containing the digested DNA is added to a microplate pre-coated with an anti-8-OHdG antibody.

-

An 8-OHdG-conjugated enzyme (e.g., horseradish peroxidase) is also added.

-

The free 8-OHdG in the sample competes with the enzyme-conjugated 8-OHdG for binding to the antibody.

-

After washing, a substrate is added, and the color development is measured using a microplate reader.

-

-

Quantification: The concentration of 8-OHdG in the sample is inversely proportional to the color intensity and is determined by comparison to a standard curve[1].

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To detect and quantify the levels of intracellular ROS.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound.

-

Probe Loading: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cell culture. DCFH-DA is cell-permeable and non-fluorescent.

-

ROS Detection: Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Quantification: The fluorescence intensity, which is directly proportional to the amount of ROS, can be measured using a fluorescence microplate reader or flow cytometry[4][5].

Conclusion

The available scientific literature strongly indicates that this compound poses a genotoxic risk through the induction of oxidative stress. Its metabolism leads to the generation of reactive oxygen species that cause significant DNA damage, including the formation of 8-OHdG and DNA strand breaks. Furthermore, this compound can impair mitochondrial function and inhibit topoisomerase II, contributing to its overall toxicity. For researchers and professionals in drug development and safety assessment, a thorough understanding of these mechanisms is essential for evaluating the risks associated with this compound and for the development of safer alternatives. The experimental protocols outlined in this guide provide a framework for the continued investigation of the toxicological properties of this compound and other quinoxaline derivatives.

References

- 1. Genotoxic risk of this compound and its possible mechanism in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotoxic risk of this compound and its possible mechanism in in vitro studies - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Quercetin Attenuates this compound-Induced Cell Apoptosis In Vitro by Activating the P38/Nrf2/HO-1 Pathway and Inhibiting the ROS/Mitochondrial Apoptotic Pathway [mdpi.com]

- 5. This compound triggers oxidative stress and induces cytotoxicity and genotoxicity in human peripheral lymphocytes of both genders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of this compound-induced genotoxicity in HepG2 cells using the comet assay, cytokinesis-block micronucleus test and RAPD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound-induced Nrf2/HO-1 pathway suppression aggravates hepatocyte damage of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Quinocetone-Induced Apoptosis and Autophagy

Audience: Researchers, Scientists, and Drug Development Professionals Topic: The Role of Quinocetone in Inducing Apoptosis and Autophagy

Executive Summary

This compound (QCT), a quinoxaline 1,4-dioxide derivative used as a veterinary feed additive, has demonstrated significant cytotoxic, genotoxic, and hepatotoxic effects in various in vitro and in vivo models.[1][2][3] A growing body of evidence reveals that its toxicity is mediated through the induction of two critical cellular processes: apoptosis and autophagy. QCT triggers mitochondrial apoptosis through pathways involving reactive oxygen species (ROS) generation, voltage-dependent anion channel 1 (VDAC1) oligomerization, and the suppression of Wnt/β-catenin signaling.[1][2] Concurrently, it induces a death-promoting form of autophagy via endoplasmic reticulum (ER) stress and the inhibition of the AKT/TSC2/p70S6K signaling pathway.[4][5] Notably, these two pathways are interconnected, with autophagy actively promoting apoptosis in QCT-treated cells.[5][6] This guide provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental validation of QCT-induced apoptosis and autophagy, offering a valuable resource for researchers in toxicology and drug development.

Introduction

This compound (QCT) is a synthetic antibacterial agent widely utilized in animal husbandry to promote growth and improve feed efficiency.[5] However, its use has raised safety concerns due to observed side effects, including liver damage and potential teratogenicity.[1][5] Mechanistic studies have begun to unravel the cellular basis for QCT's toxicity, pointing towards its ability to induce programmed cell death (apoptosis) and cellular self-degradation (autophagy).[7] The primary mechanism appears to be the generation of ROS, a consequence of the metabolic reduction of QCT's N-oxide group, which initiates a cascade of downstream cellular events.[3][7] Understanding these intricate signaling networks is crucial for assessing the toxicological risks of QCT and for potentially harnessing its cytotoxic properties in therapeutic contexts.

This compound-Induced Apoptosis

QCT is a potent inducer of mitochondrial apoptosis.[1][2] This process is characterized by the activation of caspases, disruption of mitochondrial membrane potential, and DNA fragmentation.[7][8] The induction of apoptosis by QCT is not a singular event but is orchestrated through the modulation of several key signaling pathways.

Key Signaling Pathways in QCT-Induced Apoptosis

ROS-Dependent Mitochondrial Pathway: The central event in QCT-induced apoptosis is the excessive production of intracellular ROS.[1][7] This oxidative stress triggers the oligomerization of Voltage-Dependent Anion Channel 1 (VDAC1) in the outer mitochondrial membrane.[1][2] VDAC1 oligomerization facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[1] Released cytochrome c then activates a cascade of executioner caspases, including caspase-9 and caspase-3, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[1][9] The process is further regulated by Bcl-2 family proteins, with QCT treatment leading to a decreased expression of anti-apoptotic proteins like Bcl-2 and an increased expression of pro-apoptotic proteins like Bax.[10][11]

Suppression of Wnt/β-catenin Signaling: Studies have shown that QCT also suppresses the Wnt/β-catenin signaling pathway.[1][2] The activation of this pathway is known to promote cell survival. By inhibiting the expression of Wnt1 and β-catenin, QCT further sensitizes cells to apoptosis. The use of Wnt/β-catenin activators, such as lithium chloride (LiCl), has been shown to markedly attenuate QCT-induced apoptosis.[1][2]

Involvement of the MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK, is also implicated in QCT-induced cell death.[9] Treatment with QCT can lead to the phosphorylation and activation of these kinases, which in turn contribute to the apoptotic signaling cascade.[9][12]

References

- 1. This compound induces mitochondrial apoptosis in HepG2 cells through ROS-dependent promotion of VDAC1 oligomerization and suppression of Wnt1/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound triggers oxidative stress and induces cytotoxicity and genotoxicity in human peripheral lymphocytes of both genders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound triggered ER stress-induced autophagy via ATF6/DAPK1-modulated mAtg9a trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Quercetin Attenuates this compound-Induced Cell Apoptosis In Vitro by Activating the P38/Nrf2/HO-1 Pathway and Inhibiting the ROS/Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells [pubmed.ncbi.nlm.nih.gov]

- 11. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

Quinocetone's Inhibition of Topoisomerase II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone (QCT), a quinoxaline-1,4-dioxide derivative, has demonstrated notable genotoxicity, a characteristic linked to its capacity to inhibit topoisomerase II (Topo II).[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways. Evidence suggests that this compound's inhibitory effect stems from its ability to bind to DNA, thereby stabilizing the DNA-Topo II complex and preventing the re-ligation of DNA strands.[1][2][3] This action leads to the accumulation of DNA double-strand breaks, triggering downstream cellular responses including cell cycle arrest and apoptosis. The following sections will elaborate on these mechanisms, present the supporting data, and provide the necessary protocols for further investigation.

Mechanism of Action: Topoisomerase II Inhibition

This compound exerts its genotoxic effects primarily through the inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription.[1][2][3] The proposed mechanism involves the electrostatic binding of this compound to the DNA groove.[1][2][3] This interaction is thought to stabilize the covalent complex formed between topoisomerase II and DNA during the catalytic cycle. By stabilizing this intermediate, this compound effectively prevents the enzyme from re-ligating the cleaved DNA strands, leading to the accumulation of double-strand breaks.[1][2][3]

The generation of reactive oxygen species (ROS), specifically superoxide anions (O₂˙⁻) and hydroxyl radicals (OH˙), during the metabolism of this compound also plays a significant role in its genotoxicity.[1][2][3] These ROS can directly induce DNA damage, further contributing to the cytotoxic effects of the compound.

Signaling Pathway

The inhibition of topoisomerase II by this compound initiates a cascade of cellular events, beginning with the recognition of DNA double-strand breaks. This triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.

Quantitative Data

The inhibitory effect of this compound on topoisomerase II has been quantified through in vitro assays. The following tables summarize the key findings from studies on HepG2 cells.

Table 1: Inhibition of Topoisomerase II Activity by this compound

| This compound Concentration (μM) | Topoisomerase II Activity (% of Control) |

| 0 | 100 |

| 10 | Significantly Reduced |

| 20 | Markedly Reduced |

| 40 | Severely Reduced |

| Etoposide (Positive Control) | Significantly Reduced |

Data adapted from graphical representations in Xue et al., 2016. The study demonstrated a dose-dependent inhibition of topoisomerase II activity by this compound, where nuclear extracts from treated HepG2 cells showed a reduced ability to decatenate pBR322 DNA.

Table 2: Genotoxic Effects of this compound on HepG2 Cells

| This compound Concentration (μg/mL) | Olive Tail Moment (%) in Comet Assay | Micronucleated (MN) Cell Frequency (%) |

| 0 | Baseline | Baseline |

| 1.25 | Increased | Increased |

| 2.5 | Dose-dependent increase | Dose-dependent increase |

| 5 | Dose-dependent increase | Dose-dependent increase |

Data from a study demonstrating the dose-dependent increase in DNA damage and chromosomal aberrations in HepG2 cells treated with this compound.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of topoisomerase II by this compound.

Topoisomerase II Decatenation Assay

This assay assesses the ability of topoisomerase II to resolve catenated DNA networks, a key function that is inhibited by poisons like this compound.

Materials:

-

Nuclear protein extracts from control and this compound-treated cells

-

kDNA (kinetoplast DNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Proteinase K

-

Agarose gel (1%)

-

Ethidium bromide

-

Electrophoresis buffer (e.g., TBE)

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and nuclear protein extract.

-

Add varying concentrations of this compound to the respective reaction tubes. Include a positive control (e.g., etoposide) and a negative control (no inhibitor).

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Treat with proteinase K to digest proteins.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA forms.

-

Visualize the DNA bands under UV light and quantify the band intensities to determine the percentage of inhibition.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is used to detect DNA strand breaks in individual cells.

Materials:

-

Control and this compound-treated cells

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or propidium iodide)

-

Microscope slides

Procedure:

-

Embed a suspension of single cells in low melting point agarose on a microscope slide pre-coated with normal melting point agarose.

-

Lyse the cells by immersing the slides in lysis solution.

-

Denature the DNA by placing the slides in alkaline electrophoresis buffer.

-

Perform electrophoresis under alkaline conditions.

-

Neutralize the slides with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., using Olive Tail Moment).

Conclusion

The available evidence strongly indicates that this compound inhibits topoisomerase II activity, primarily by stabilizing the enzyme-DNA cleavage complex. This action, coupled with the induction of oxidative stress, leads to significant DNA damage, cell cycle arrest, and ultimately apoptosis. For drug development professionals, these findings highlight the potential of quinoxaline derivatives as a scaffold for novel anticancer agents targeting topoisomerase II. Further research is warranted to fully elucidate the structure-activity relationship and to optimize the therapeutic potential of this class of compounds.

References

- 1. Genotoxic risk of this compound and its possible mechanism in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotoxic risk of this compound and its possible mechanism in in vitro studies - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of this compound-induced genotoxicity in HepG2 cells using the comet assay, cytokinesis-block micronucleus test and RAPD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

antibacterial spectrum of Quinocetone against pathogenic microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone, a member of the quinoxaline-1,4-di-N-oxide (QdNOs) class of synthetic antibacterial agents, has demonstrated significant efficacy against a range of pathogenic microorganisms, particularly Gram-negative bacteria and anaerobes. Its primary application is in veterinary medicine for the prevention and treatment of gastrointestinal infections in livestock. This document provides an in-depth overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used for its evaluation. While specific quantitative Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in publicly accessible literature, this guide synthesizes the known qualitative information and provides representative data from closely related QdNOs to offer a comprehensive technical resource.

Introduction

This compound is a synthetic heterocyclic compound characterized by a quinoxaline ring with two N-oxide groups.[1][2][3] This chemical structure is pivotal to its biological activity. The QdNOs class, which also includes compounds like Olaquindox and Carbadox, is recognized for potent antibacterial properties, especially under anaerobic or hypoxic conditions.[2][3] These agents have been effectively used as feed additives to prevent bacterial diseases such as colibacillosis, salmonellosis, and swine dysentery in pigs and poultry.[1][3] Understanding the specific antibacterial spectrum and mechanism of action is crucial for its appropriate application and for the development of new, analogous therapeutic agents.

Mechanism of Action

The antibacterial effect of this compound and other QdNOs is not a result of the parent compound itself but of its metabolic activation within the bacterial cell. The process is as follows:

-

Bioreduction: The two N-oxide groups on the quinoxaline ring are essential for antibacterial activity.[1] Within the anaerobic or microaerophilic environment of the target bacteria, cellular reductases (such as xanthine oxidase) reduce these N-oxide groups.[4]

-

Generation of Reactive Oxygen Species (ROS): This reduction process generates unstable radical intermediates.[4] These intermediates react with molecular oxygen to produce reactive oxygen species (ROS), including superoxide radicals (O₂⁻) and hydroxyl radicals (OH•).[2][4]

-

Oxidative DNA Damage: The generated ROS are highly reactive and cause significant damage to cellular macromolecules, most critically, the bacterial DNA.[1][2] This leads to DNA strand breakage and triggers the bacterial SOS response, a global response to DNA damage.[1][4]

-

Inhibition of DNA Synthesis and Cell Death: The extensive DNA damage ultimately inhibits DNA replication and leads to bacterial cell death.[2][4] Studies have shown that QdNOs can also cause morphological changes in bacteria, such as elongation, indicating an interruption of cell division.[1]

This mechanism, reliant on bioreduction, makes this compound particularly effective against anaerobic bacteria like Clostridium perfringens and microaerophilic organisms such as Brachyspira hyodysenteriae.[2][3]

Below is a diagram illustrating the proposed antibacterial mechanism of this compound.

Caption: Proposed antibacterial mechanism of this compound.

Antibacterial Spectrum and Quantitative Data

This compound is known to be effective against a variety of pathogenic bacteria. Its spectrum is particularly notable for its activity against Gram-negative enteric pathogens and several important anaerobic species.

Qualitative Antibacterial Spectrum:

-

Escherichia coli : Highly effective in preventing and treating colibacillosis.[1]

-

Salmonella spp. : Used for the control of enteric salmonellosis.[1]

-

Brachyspira hyodysenteriae : A key agent for controlling swine dysentery.[2][3]

-

Clostridium perfringens : Demonstrates significant activity against this anaerobic pathogen.[2][3]

-

Staphylococcus aureus : Some activity has been reported, though it is primarily known for its efficacy against Gram-negative bacteria.[5][6]

Quantitative Data (Minimum Inhibitory Concentration - MIC)

Comprehensive MIC data for this compound is sparse in the available scientific literature. However, to provide a quantitative perspective, the following table summarizes MIC values for Olaquindox , a closely related and well-studied quinoxaline-1,4-di-N-oxide. The antibacterial profile of this compound is expected to be broadly similar.

| Microorganism | Strain(s) | MIC Range (μg/mL) | Source |

| Escherichia coli | Clinical Isolates | 16 - 128 | [7][8] |

| Salmonella spp. | Various Serovars | 8 - 64 | [9] |

| Brachyspira hyodysenteriae | Field Isolates | ≤0.06 - >8 | [10][11] |

| Clostridium perfringens | Field Isolates | 4 - 32 | [12] |

| Staphylococcus aureus | Various Strains | 16 - >128 | [5] |

Note: This data is for Olaquindox and should be considered representative of the QdNOs class. Actual MICs for this compound may vary.

Experimental Protocols: MIC Determination

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium in vitro. The standard method is broth microdilution.

Protocol: Broth Microdilution for MIC Determination

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sample of pure this compound powder.

-

Dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 μg/mL). The solvent should not affect bacterial growth at its final dilution.

-

-

Preparation of Microtiter Plates:

-

Use sterile 96-well microtiter plates.

-

Dispense 50 μL of sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium into each well. For anaerobic bacteria, use pre-reduced media like Brucella broth and conduct all steps in an anaerobic chamber.

-

Add 50 μL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 μL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 μg/mL). Discard 50 μL from the last well.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate (18-24 hours old), select several colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 50 μL of the standardized bacterial inoculum to each well, bringing the total volume to 100 μL.

-

Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions (aerobic or anaerobic).

-

-

Reading and Interpretation:

-

After incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The following diagram illustrates the experimental workflow for this protocol.

Caption: Workflow for MIC determination via broth microdilution.

Resistance Mechanisms

As with other antimicrobials, resistance to this compound can develop. While specific studies on this compound resistance are limited, mechanisms are likely similar to other quinolone and quinoxaline-based drugs. These include:

-

Alterations in Target Enzymes: Although this compound's primary action is DNA damage via ROS, mutations in bacterial reductases could potentially decrease the activation of the drug, leading to resistance.

-

Efflux Pumps: Overexpression of bacterial efflux pumps can actively transport this compound out of the cell, preventing it from reaching a concentration high enough to be effective.

-

Chromosomal Mutations: Genetic mutations that enhance bacterial defenses against oxidative stress could also confer a degree of resistance.

Conclusion

This compound is a potent antibacterial agent with a valuable spectrum of activity against key veterinary pathogens, particularly those causing enteric diseases. Its unique bioreductive mechanism of action, leading to ROS-mediated DNA damage, makes it highly effective in the anaerobic environment of the gut. While a comprehensive public database of its MIC values is needed, the available data on related compounds confirms its efficacy. The standardized protocols for susceptibility testing are essential for monitoring its effectiveness and for the responsible use of this important class of antibacterial drugs. Further research into its specific MIC profile and resistance mechanisms will enhance its clinical utility and guide future drug development efforts.

References

- 1. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli | PLOS One [journals.plos.org]

- 2. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]

- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays | Pharmacy Education [pharmacyeducation.fip.org]

- 7. researchgate.net [researchgate.net]

- 8. Monitoring for the development of antimicrobial resistance during the use of olaquindox as a feed additive on commercial pig farms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinolone Susceptibility in Salmonella Isolates Based on Minimum Inhibitory Concentration Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility of U.S. porcine Brachyspira isolates and genetic diversity of B. hyodysenteriae by multilocus sequence typing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Patterns of Brachyspira Species Isolated from Swine Herds in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Resistance in Clostridium and Brachyspira spp. and Other Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Onslaught: A Technical Guide to the Bacterial Targets of Quinocetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone, a quinoxaline-1,4-dioxide derivative, is a synthetic antimicrobial agent with demonstrated efficacy against a range of pathogenic bacteria. Understanding its precise molecular targets within bacterial cells is paramount for optimizing its therapeutic use and for the development of novel antibacterial agents that can circumvent emerging resistance mechanisms. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound exposure in bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

The primary mechanism of this compound's antibacterial activity is the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to catastrophic DNA damage.[1][2][3][4] The presence of the two N-oxide groups on the quinoxaline ring is essential for this bioactivity.[2][4] This guide will dissect this mechanism and explore other identified molecular targets, providing a comprehensive overview for researchers in the field.

Primary Molecular Target: Bacterial DNA

The ultimate target of this compound's lethal action is the bacterial chromosome. Unlike some antibiotics that have a singular protein target, this compound initiates a cascade of events that culminates in extensive DNA damage.

Mechanism of DNA Damage: The Oxidative Assault

The core of this compound's antibacterial action lies in its ability to generate highly reactive oxygen species (ROS) within the bacterial cell.[1][2] This process is initiated by the bioreduction of this compound's N-oxide groups by bacterial reductases, such as xanthine oxidase.[2][4] This reduction generates unstable radical intermediates that react with molecular oxygen to produce superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[2][5]

These ROS molecules are highly damaging to cellular macromolecules, with DNA being a primary target. The interaction of ROS with DNA leads to single- and double-strand breaks, alkali-labile sites, and base modifications, most notably the formation of 8-hydroxy-deoxyguanine (8-OHdG), a marker of oxidative DNA damage.[1] This widespread DNA damage overwhelms the bacterial DNA repair machinery, ultimately leading to cell death.[4]

dot

Caption: this compound's pathway to inducing DNA damage in bacterial cells.

Mode of Interaction with DNA

Studies have indicated that this compound interacts with DNA through a non-intercalative mechanism.[5] It is proposed that this compound binds electrostatically to the grooves of the DNA double helix. This interaction, while not disrupting the base stacking, may facilitate the localized action of the generated ROS, contributing to the efficiency of DNA damage.

Secondary Molecular Target: Topoisomerase II

In addition to direct DNA damage, this compound has been shown to inhibit the activity of topoisomerase II.[5] Bacterial topoisomerase II, also known as DNA gyrase, is a crucial enzyme responsible for managing DNA topology, including supercoiling, which is essential for DNA replication and transcription.

The precise mechanism of inhibition by this compound is not as well-defined as that of quinolone antibiotics. However, it is suggested that this compound's interaction with DNA may affect the dissociation of topoisomerase II from the DNA strand, thereby trapping the enzyme-DNA complex and impeding DNA replication.[5] This dual-pronged attack on both the integrity and the processing of DNA highlights the multifaceted antibacterial strategy of this compound.

dot

Caption: Proposed mechanism of this compound's inhibition of Topoisomerase II.

Cellular Ramifications of Molecular Targeting

The molecular interactions of this compound trigger a cascade of cellular responses, ultimately leading to bacterial demise.

Induction of the SOS Response

The extensive DNA damage caused by this compound activates the bacterial SOS response, a global regulatory network that controls DNA repair and damage tolerance.[2][4] Transcriptomic and proteomic analyses of bacteria treated with quinoxaline-1,4-dioxides reveal the upregulation of key SOS genes such as recA and lexA.[2] While the SOS response is a survival mechanism, the overwhelming and irreparable DNA damage inflicted by this compound surpasses the capacity of this repair system.

dot

Caption: Activation of the bacterial SOS response by this compound-induced DNA damage.

Inhibition of Cell Division

A hallmark of this compound's effect on bacteria is the inhibition of cell division, leading to the formation of elongated, filamentous cells.[2] This phenotype is a direct consequence of the DNA damage and the subsequent activation of the SOS response, which includes the expression of cell division inhibitors like SulA (in E. coli). SulA prevents the polymerization of the FtsZ protein, a key component of the bacterial cytokinetic ring, thereby halting cell septation.

Damage to the Cell Envelope

Some studies on quinoxaline-1,4-dioxides have reported damage to the bacterial cell wall and membrane. This may be a secondary effect resulting from the widespread oxidative stress, which can also target lipids and proteins within the cell envelope, compromising its integrity.

Quantitative Data on this compound's Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains, providing a quantitative measure of its antibacterial potency.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli | 0.524 | [5] |

| Bacillus subtilis | 1.249 | [5] |

| Staphylococcus aureus | Not specified | [5] |

| Pseudomonas aeruginosa | 1.249 | [5] |

| Salmonella abony | Not determined | [5] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the molecular targets of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton broth (or another appropriate growth medium).

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

Quantification of Intracellular Reactive Oxygen Species (ROS)

Principle: Fluorescent probes, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), are used to detect intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Grow a bacterial culture to the mid-logarithmic phase.

-

Treat the bacterial cells with different concentrations of this compound for a specified time. Include an untreated control and a positive control (e.g., a known ROS-inducing agent).

-

Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS containing 10 µM DCFH-DA.

-

Incubate the cells in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

-

The increase in fluorescence intensity in this compound-treated cells compared to the control indicates the level of intracellular ROS production.[2][6]

Assessment of DNA Damage (Comet Assay)

Principle: The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

-

Treat bacterial cells with this compound as described for the ROS assay.

-

Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

-

Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis under alkaline conditions (pH > 13) to unwind the DNA and separate the broken fragments.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. The percentage of DNA in the tail is a common metric for the extent of damage.[7][8][9]

dot

Caption: Workflow for key experimental protocols.

Conclusion

This compound exerts its potent antibacterial effects through a multi-targeted assault on fundamental bacterial processes. The primary molecular target is bacterial DNA, which is severely damaged by this compound-induced reactive oxygen species. This is further compounded by the inhibition of topoisomerase II, an enzyme critical for DNA replication and integrity. The resulting cellular chaos, characterized by the activation of the SOS response and the arrest of cell division, ultimately leads to bacterial cell death. This in-depth understanding of this compound's molecular mechanisms provides a solid foundation for future research into its therapeutic applications and for the rational design of new antibacterial agents that can combat the growing threat of antibiotic resistance.

References

- 1. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli | PLOS One [journals.plos.org]

- 2. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]

- 7. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 8. The essential comet assay: a comprehensive guide to measuring DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. re-place.be [re-place.be]

The Structure-Activity Relationship of Quinocetone Derivatives: A Technical Guide

An In-depth Examination of Quinocetone Analogs as Antibacterial Agents for Researchers and Drug Development Professionals

This compound, a quinoxaline 1,4-dioxide derivative, has garnered significant attention as an animal growth promoter due to its antibacterial properties. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound derivatives, providing a comprehensive overview of their synthesis, antibacterial efficacy, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Core Structure and Antibacterial Activity

The antibacterial activity of this compound and its derivatives is intrinsically linked to the quinoxaline 1,4-dioxide scaffold. Modifications to this core structure, particularly at the C2 and C3 positions, have been shown to significantly influence their biological activity. The general structure of the this compound derivatives discussed in this guide is centered around the 2-(3-aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxide framework.

Structure-Activity Relationship Insights

The antibacterial potency of this compound derivatives is modulated by the nature and position of substituents on the aryl ring of the 2-propenoyl group. The N→O groups and the 2-propenyl moiety are considered major toxicophores, playing a crucial role in their cytotoxic and antibacterial effects.[1]

Key SAR observations include:

-

Substituents on the Aryl Ring: The electronic properties of substituents on the aryl ring can alter the electron distribution of the 2-propenyl and N→O groups, thereby influencing the compound's cytostatic and antibacterial potency.[1]

-

Deoxygenation: The complete reduction of the N-oxide groups in quinoxaline-1,4-dioxide derivatives leads to a loss of antibacterial activity, highlighting the importance of these moieties.[1]

Quantitative Antibacterial Data

The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibacterial agent's potency. The following table summarizes the MIC values of this compound and several of its derivatives against a panel of Gram-positive and Gram-negative bacteria.

| Compound | R1 | R2 | R3 | S. aureus (μg/mL) | C. perfringens (μg/mL) | E. coli (μg/mL) | S. pullorum (μg/mL) | A. hydrophila (μg/mL) |

| 3a | H | H | H | 2 | 2 | 4 | 4 | 4 |

| 3b | H | OCH3 | H | 16 | 16 | 32 | 32 | 32 |

| 3c | H | OH | H | 16 | 16 | 32 | 32 | 32 |

| 3d | H | NO2 | H | >500 | >500 | >500 | >500 | >500 |

| 3e | OCH3 | OCH3 | OCH3 | >500 | >500 | >500 | >500 | >500 |

| 3f | H | N(CH3)2 | H | 128 | 128 | 256 | 256 | 256 |

| 3g | H | Cl | H | 4 | 4 | 8 | 8 | 8 |

| 3h | H | F | H | 4 | 4 | 8 | 8 | 8 |

Data sourced from Zhang et al., 2017.[1]

Experimental Protocols

General Synthesis of 2-(3-aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxides (this compound Derivatives)

The synthesis of this compound derivatives is typically achieved through an aldol condensation reaction between 2-acetyl-3-methylquinoxaline-1,4-dioxide and a substituted aromatic aldehyde.[1]

Step 1: Synthesis of 2-acetyl-3-methylquinoxaline-1,4-dioxide

The precursor, 2-acetyl-3-methylquinoxaline-1,4-dioxide, is synthesized from 2-nitroaniline and acetylacetone.[1]

Step 2: Synthesis of 2-(3-aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxides

A general procedure involves the reaction of 2-acetyl-3-methylquinoxaline-1,4-dioxide with an appropriate aromatic aldehyde in the presence of a base.[1]

Example Protocol: Synthesis of 2-(3-(4-chlorophenyl)-2-propenoyl)-3-methylquinoxaline-1,4-dioxide (Compound 3g)

-

Materials: 2-acetyl-3-methylquinoxaline-1,4-dioxide, 4-chlorobenzaldehyde, ethanol, sodium hydroxide.

-

Procedure:

-

Dissolve 2-acetyl-3-methylquinoxaline-1,4-dioxide in ethanol.

-

Add 4-chlorobenzaldehyde to the solution.

-

Slowly add an aqueous solution of sodium hydroxide while stirring.

-

Continue stirring at room temperature for the specified reaction time.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, neutralize the reaction mixture with a dilute acid.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.[1]

-

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized compounds is determined using a standard broth microdilution method.

-

Bacterial Strains: Staphylococcus aureus, Clostridium perfringens, Escherichia coli, Salmonella pullorum, and Aeromonas hydrophila.[1]

-

Procedure:

-

Prepare a series of twofold dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of each bacterial strain (approximately 5 x 10^5 CFU/mL).

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours. For anaerobic bacteria like Clostridium perfringens, incubation should be performed under anaerobic conditions.[1]

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Signaling Pathways and Mechanisms of Action

This compound and its derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways, leading to cellular stress, autophagy, and apoptosis.

ATF6/DAPK1 Signaling Pathway

This compound can induce endoplasmic reticulum (ER) stress, leading to the activation of the Activating Transcription Factor 6 (ATF6) pathway. Activated ATF6 upregulates the expression of Death-Associated Protein Kinase 1 (DAPK1). This cascade is involved in this compound-induced autophagy.[2]

NF-κB and iNOS Signaling Pathway

This compound has also been reported to activate the Nuclear Factor-kappa B (NF-κB) and inducible Nitric Oxide Synthase (iNOS) pathways. This activation can lead to apoptosis, hepatocyte vacuolar degeneration, and fibrosis.

References

Quinocetone's Impact on Mitochondrial Function and ROS Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone (QCT), a quinoxaline 1,4-dioxide derivative, has been utilized as a veterinary feed additive. However, a growing body of evidence highlights its potential for cytotoxicity, genotoxicity, and hepatotoxicity, primarily mediated through the induction of mitochondrial dysfunction and oxidative stress. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, with a focus on its impact on mitochondrial integrity and the generation of reactive oxygen species (ROS). We consolidate quantitative data from various studies, present detailed experimental protocols for assessing these effects, and illustrate the key signaling pathways involved using diagrammatic representations.

Core Mechanism: ROS-Dependent Mitochondrial Apoptosis

This compound's toxicity is intrinsically linked to its ability to induce oxidative stress. The overproduction of ROS, including superoxide (O₂•⁻) and hydroxyl radicals (OH•), is a primary event that triggers a cascade of deleterious cellular responses.[1][2][3][4] This oxidative stress is not merely a byproduct but a central mediator of QCT-induced genotoxicity and programmed cell death.[3][5] The primary target of this ROS surge is the mitochondrion, leading to what is known as mitochondrial apoptosis or the intrinsic pathway of apoptosis.[1][2][6][7]

Key events in this process include:

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): A critical indicator of mitochondrial health, the loss of ΔΨm is an early event in QCT-induced apoptosis.[2][6]

-

Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.[6]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, including caspase-9 and caspase-3, which are executioner enzymes of apoptosis.[6]

-

Mitochondrial DNA Damage: QCT has been shown to cause mutations in mitochondrial DNA, which can impair the function of the mitochondrial respiratory chain and further exacerbate ROS production.[8]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound and the ameliorative effects of certain compounds.

Table 1: Effect of VDAC Inhibitor on this compound-Induced Cytotoxicity

| Treatment | Cell Viability (%) | Reference |

| This compound (QCT) | 34.1 | [1] |

| QCT + DIDS (VDAC inhibitor) | 68.5 | [1] |

Table 2: Protective Effect of Quercetin on this compound-Induced Oxidative Stress Markers

| Treatment | MDA Levels (% of Control) | CAT Activity (% of Control) | SOD Activity (% of Control) | GSH Levels (% of Control) | Reference |

| This compound (QCT) | 194.5 | 61.3 | 60.2 | 54.0 | [2] |

| QCT + Quercetin (7.5 µM) | 183.8 | 67.8 | 69.3 | 59.8 | [2] |

| QCT + Quercetin (15 µM) | 168.2 | 75.8 | 72.5 | 75.8 | [2] |

| QCT + Quercetin (30 µM) | 139.9 | 82.3 | 80.6 | 80.5 | [2] |

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several critical signaling pathways, often in a ROS-dependent manner.

ROS-Dependent VDAC1 Oligomerization and Wnt/β-Catenin Suppression

This compound-induced ROS promotes the oligomerization of Voltage-Dependent Anion Channel 1 (VDAC1), a protein in the outer mitochondrial membrane.[1][9] This oligomerization is a key step in mitochondrial outer membrane permeabilization and subsequent apoptosis. Concurrently, this compound suppresses the Wnt/β-catenin signaling pathway. The inhibition of this pathway contributes to the apoptotic process, and its activation has been shown to attenuate this compound's toxic effects.[1][9] The ROS scavenger N-acetyl-l-cysteine (NAC) can block both VDAC1 oligomerization and the inhibition of the Wnt/β-catenin pathway.[1]

Caption: this compound-induced ROS-dependent signaling.

TNFR1/TNF-α Mediated Apoptosis

This compound treatment upregulates the expression of Tumor Necrosis Factor-alpha (TNF-α) and its receptor TNFR1.[6] The interaction between TNF-α and TNFR1 can initiate an extrinsic apoptotic pathway that involves the activation of caspase-8. This pathway can also crosstalk with the mitochondrial pathway through the cleavage of Bid, which then translocates to the mitochondria to promote cytochrome c release.[6]

Caption: TNFR1/TNF-α signaling in QCT-induced apoptosis.

Modulation of the p38/Nrf2/HO-1 Pathway

The p38/Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. Quercetin has been shown to protect against this compound-induced toxicity by activating this pathway.[2] Conversely, prolonged exposure to high doses of this compound can suppress the Nrf2/HO-1 pathway, thereby exacerbating oxidative damage and hepatotoxicity.[5]

Caption: Dual role of the p38/Nrf2/HO-1 pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects. Below are synthesized protocols for key experiments based on established methods.[10][11][12][13][14][15][16][17]

Measurement of Intracellular ROS Production

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Culture: Plate cells (e.g., HepG2, L02) in a suitable format (e.g., 96-well plate for plate reader analysis, glass-bottom dish for microscopy) and culture to desired confluency.

-

Treatment: Treat cells with varying concentrations of this compound for the desired time period. Include appropriate controls (vehicle control, positive control like H₂O₂).

-

Probe Loading: Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

-

Measurement: Add PBS to the wells. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm) or visualize under a fluorescence microscope.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the ratiometric dye JC-1.

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in protocol 4.1.

-

JC-1 Staining: After treatment, remove the medium and incubate the cells with 5 µg/mL JC-1 staining solution in culture medium for 20-30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Imaging/Flow Cytometry:

-

Microscopy: Image the cells immediately using a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in staining buffer. Analyze the cells using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

Experimental Workflow Diagram

Caption: General workflow for investigating QCT effects.

Conclusion

The available evidence strongly indicates that this compound's toxicity is mediated through the induction of ROS production, leading to mitochondrial dysfunction and the activation of apoptotic signaling pathways. The key molecular events include ROS-dependent VDAC1 oligomerization, suppression of the Wnt/β-catenin pathway, and modulation of the TNFR1/TNF-α and Nrf2/HO-1 signaling cascades. Understanding these mechanisms is crucial for risk assessment and the development of potential protective strategies against this compound-induced cellular damage. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. This compound induces mitochondrial apoptosis in HepG2 cells through ROS-dependent promotion of VDAC1 oligomerization and suppression of Wnt1/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pu-erh black tea supplementation decreases this compound-induced ROS generation and oxidative DNA damage in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxic risk of this compound and its possible mechanism in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-induced Nrf2/HO-1 pathway suppression aggravates hepatocyte damage of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TNFR1/TNF-α and mitochondria interrelated signaling pathway mediates this compound-induced apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of this compound-induced mitochondrial damage and apoptosis in HepG2 cells and compared with its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]

- 13. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 15. Measurement of Mitochondrial Membrane Potential [bio-protocol.org]

- 16. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]

- 17. m.youtube.com [m.youtube.com]

Investigating the Carcinogenic Potential of Quinocetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone (QCT), a quinoxaline 1,4-dioxide derivative, has been utilized as an animal growth promoter. However, mounting evidence from in vitro studies points towards a significant genotoxic and cytotoxic profile, raising concerns about its carcinogenic potential. This technical guide provides an in-depth analysis of the current scientific literature on the subject, summarizing key experimental findings, detailing methodologies, and visualizing the implicated molecular pathways. The data presented herein indicates that this compound induces DNA damage through the generation of reactive oxygen species (ROS), inhibits crucial DNA repair enzymes, and triggers apoptotic pathways, all of which are hallmarks of carcinogenic compounds.

Introduction

Quinoxaline-1,4-dioxides (QdNOs) are a class of compounds known for their antibacterial properties. While effective as growth promoters in veterinary medicine, several members of this family, such as carbadox and olaquindox, have been banned due to their carcinogenic and mutagenic effects.[1] this compound, a newer member of this class, is now under scrutiny for similar reasons. Understanding the mechanisms underlying its toxicity is crucial for assessing its risk to animal and human health. This document synthesizes the findings from key studies to provide a comprehensive overview of the carcinogenic potential of this compound.

Cytotoxicity Data

This compound has demonstrated significant cytotoxic effects in a dose- and time-dependent manner across various cell lines. The following tables summarize the quantitative data from key cytotoxicity assays.

Table 2.1: Cell Viability after Treatment with this compound and Other Quinoxalines

| Compound | Concentration (μM) | Exposure Time (h) | Cell Line | Cell Viability (%) |

| This compound (QCT) | 40 | 4 | HepG2 | 76.40 ± 4.50 |

| Carbadox (CBX) | 40 | 4 | HepG2 | 83.50 ± 2.60 |

| Olaquindox (OLA) | 40 | 4 | HepG2 | 80.20 ± 5.40 |

| Mequindox (MEQ) | 40 | 4 | HepG2 | 84.50 ± 6.60 |

Data sourced from an in vitro study comparing the cytotoxicity of different quinoxaline compounds.[1]

Table 2.2: Dose-Dependent Cytotoxicity of this compound in Human Lymphocytes

| Treatment | Concentration (µM) | Exposure Time (h) | Cell Viability Inhibition (%) |

| This compound | 5 | 24 | Significant inhibitory effects |

| This compound | 10 | 24 | Dose-dependent increase in inhibition |

| This compound | 20 | 24 | Dose-dependent increase in inhibition |

| This compound | 40 | 24 | Dose-dependent increase in inhibition |

This study demonstrated that this compound has severe inhibitory effects on human lymphocytes in a dose- and time-dependent manner.[2]

Genotoxicity Data

The genotoxic potential of this compound has been evaluated through various assays that measure DNA damage and chromosomal aberrations.

Table 3.1: DNA Strand Break Induction by this compound and Other Quinoxalines

| Compound | Concentration (μM) | Exposure Time (h) | Cell Line | Olive Tail Moment (OTM) (%) |

| This compound (QCT) | 40 | 4 | HepG2 | 25.00 ± 3.44 |

| This compound (QCT) | 40 | 4 | V79 | 12.40 ± 4.82 |

| Carbadox (CBX) | 40 | 4 | HepG2 | 14.66 ± 3.12 |

| Carbadox (CBX) | 40 | 4 | V79 | 9.82 ± 2.88 |

| Olaquindox (OLA) | 40 | 4 | HepG2 | 22.50 ± 2.68 |

| Olaquindox (OLA) | 40 | 4 | V79 | 18.85 ± 3.08 |

Results from a Single Cell Gel Electrophoresis (SCGE) or Comet Assay, indicating that this compound induces a high level of DNA strand breaks, particularly in the more sensitive HepG2 cell line.[1]

Table 3.2: Induction of 8-hydroxy-deoxyguanine (8-OHdG) by this compound

| This compound Concentration (μM) | Exposure Time (h) | Cell Line | 8-OHdG Levels |

| 0 (Control) | 4 | HepG2 | Baseline |

| 10 | 4 | HepG2 | Increased |

| 20 | 4 | HepG2 | Dose-dependent increase |

| 40 | 4 | HepG2 | Dose-dependent increase |

This compound treatment leads to a dose-dependent increase in 8-OHdG levels, a biomarker of oxidative DNA damage.[1]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: HepG2 and V79 cells were seeded in 96-well plates at a density of 5 x 10⁴ cells/mL and allowed to adhere for 12 hours.[1]

-

Treatment: Cells were treated with various concentrations of this compound (ranging from 5 to 160 μM) for different time points (0.5, 1, 2, 4, and 8 hours).[1] A control group was treated with 0.1% DMSO.[1]

-

MTT Incubation: After treatment, the medium was replaced with a medium containing MTT at a final concentration of 0.5 mg/mL, and the plates were incubated at 37°C for 4 hours.[1]

-

Formazan Solubilization: The supernatant was removed, and the formazan crystals were dissolved in DMSO.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the control.

Comet Assay (Single Cell Gel Electrophoresis - SCGE)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: HepG2 or V79 cells were treated with 40 μM of this compound for 4 hours.[1]

-

Agarose Embedding: A suspension of 10 μL of cells (approximately 10⁶ cells) was mixed with 130 μL of 0.8% low melting point agarose and spread on a microscope slide.[1]

-

Lysis: The slides were immersed in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium N-lauroylsarcosine, pH 10, with 1% Triton X-100 and 10% DMSO added before use) for 4 hours in the refrigerator.[1]

-

Electrophoresis: After lysis, the slides were placed in an electrophoresis tank with an alkaline buffer to unwind the DNA and then subjected to electrophoresis.

-

Staining and Visualization: The DNA was stained with a fluorescent dye (e.g., ethidium bromide) and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail."

Cytokinesis-Block Micronucleus (CBMN) Test

The CBMN test is used to assess chromosomal damage by detecting the presence of micronuclei in binucleated cells.

-